Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate

Gould-Jacobs cyclization microwave-assisted synthesis quinolone intermediate

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (CAS 100501-60-8) is a fluorinated anilinomethylene malonate derivative with molecular formula C₁₄H₁₄F₃NO₄ and molecular weight 317.26 g/mol. It belongs to the class of dialkyl aminomethylenemalonates that serve as critical intermediates in the Gould–Jacobs reaction for constructing the 4-quinolone core of fluoroquinolone antibiotics.

Molecular Formula C14H14F3NO4
Molecular Weight 317.26 g/mol
CAS No. 100501-60-8
Cat. No. B011510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate
CAS100501-60-8
Molecular FormulaC14H14F3NO4
Molecular Weight317.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(=O)OCC
InChIInChI=1S/C14H14F3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-10-6-5-9(15)11(16)12(10)17/h5-7,18H,3-4H2,1-2H3
InChIKeyKSWGDSAIUPPJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (CAS 100501-60-8): A Key Fluorinated Intermediate for Quinolone Antibiotic Synthesis


Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (CAS 100501-60-8) is a fluorinated anilinomethylene malonate derivative with molecular formula C₁₄H₁₄F₃NO₄ and molecular weight 317.26 g/mol . It belongs to the class of dialkyl aminomethylenemalonates that serve as critical intermediates in the Gould–Jacobs reaction for constructing the 4-quinolone core of fluoroquinolone antibiotics [1]. The compound is prepared via condensation of 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate (EMME) and is specifically utilized as the penultimate intermediate in the synthesis of second-generation fluoroquinolones including lomefloxacin and 8-fluoro norfloxacin derivatives . Sigma-Aldrich explicitly lists this compound as the product prepared from 2,3,4-trifluoroaniline for use in pharmaceutical intermediate applications .

Why Generic Anilinomethylene Malonate Substitution Fails: The Critical Role of the 2,3,4-Trifluoro Pattern in Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (100501-60-8)


Anilinomethylene malonate intermediates are not interchangeable in fluoroquinolone synthesis because the substitution pattern on the aniline ring directly determines which quinolone antibiotic is ultimately produced. Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate bears three fluorine atoms at the 2-, 3-, and 4-positions, and upon Gould–Jacobs cyclization this arrangement yields the 6,7,8-trifluoro-4-quinolone-3-carboxylate scaffold (CAS 79660-46-1) that is indispensable for lomefloxacin and certain norfloxacin analogs . Substituting a 4-fluoroaniline (CAS 26832-96-2) or 2,4-difluoroaniline (CAS 101830-90-4) produces a fundamentally different quinolone core with altered fluorine placement, resulting in distinct antibacterial spectrum, potency, and pharmacokinetic profiles in the final drug substance [1]. Furthermore, the 2,3,4-trifluoro substitution pattern imparts unique electronic and steric properties that affect both the condensation yield with EMME and the subsequent cyclization efficiency compared to other halogenated or non-halogenated analogs [2]. Generic procurement of an alternative anilinomethylene malonate without verifying the specific fluoro-substitution pattern would yield an incorrect quinolone intermediate and derail the entire downstream synthetic pathway [1].

Quantitative Differentiation Evidence for Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (100501-60-8) vs. Closest Analogs: A Comparative Data Guide for Procurement Decisions


Microwave-Assisted Cyclization Yield: 85.7% in 25 Minutes vs. 77% Conventional Yield in 8 Hours for Quinolone Core Formation

The target compound 100501-60-8 undergoes thermal Gould–Jacobs cyclization to form ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 79660-46-1), a key quinolone intermediate. Under microwave irradiation in diphenylether at 190 °C for 25 minutes, the isolated yield reaches 85.7%. In contrast, conventional thermal cyclization in diphenylether at 250 °C for 8 hours yields only 77%, and alternative solvent conditions at 250 °C for 6 hours yield 83% . The microwave protocol delivers a 19.2-fold reduction in reaction time while providing an 8.7 percentage-point yield advantage over the conventional 8-hour method. This demonstrates that 100501-60-8 is amenable to modern microwave-assisted process intensification with a meaningful yield improvement, a factor directly relevant to procurement for scale-up campaigns .

Gould-Jacobs cyclization microwave-assisted synthesis quinolone intermediate process chemistry

Condensation Yield for Anilinomethylene Malonate Formation: Up to 91% for 2,3,4-Trifluoroaniline vs. 15–50% for 4-Fluoro and Unsubstituted Aniline Analogs Under Microwave Conditions

The condensation of substituted anilines with diethyl ethoxymethylenemalonate (EMME) to form the corresponding diethyl anilinomethylene malonate is the first committed step in Gould–Jacobs quinolone synthesis. The condensation of 2,3,4-trifluoroaniline with EMME to produce 100501-60-8 has been reported with yields as high as 91% [1]. For comparison, the structurally analogous condensation of unsubstituted aniline (producing diethyl 2-(anilinomethylene)malonate, CAS 54535-22-7) under microwave irradiation at 170 °C for 7 minutes proceeded in only 50% yield, while the 4-fluoroaniline derivative (CAS 26832-96-2) gave a mere 15% yield under identical microwave conditions [2]. Even under EtOH reflux for 2 hours, unsubstituted aniline reached only 60% and 4-fluoroaniline only 25% [2]. The 2,3,4-trifluoro substitution pattern therefore provides a substantial condensation efficiency advantage of approximately 41–76 percentage points over the 4-fluoro analog and 31–41 percentage points over the unsubstituted analog [1][2].

EMME condensation anilinomethylene malonate synthesis fluorinated building block reaction efficiency

Overall Process Yield for Lomefloxacin Hydrochloride: 58.4% in a One-Pot Ionic Liquid Protocol Using 100501-60-8 as the Key Intermediate

In a validated greener synthesis technology, lomefloxacin ethyl ester was prepared from 2,3,4-trifluoroaniline (via the in situ formation of 100501-60-8) in an ionic liquid using a one-pot procedure encompassing condensation with EMME, cyclization, ethylation, and condensation with 2-methylpiperazine. After hydrolysis and salification with hydrochloric acid, lomefloxacin hydrochloride was obtained with an overall yield of 58.4% across all steps [1]. This one-pot ionic liquid approach simplified synthetic procedures, shortened total synthesis time, and eliminated the usage of volatile organic solvents compared with traditional multi-step lomefloxacin manufacturing [1]. While overall yields for comparator quinolone syntheses using alternative anilinomethylene malonate intermediates (e.g., those derived from 4-fluoroaniline or 2,4-difluoroaniline) are not directly reported for identical one-pot conditions, the condensation yields from the MDPI 2025 study (15–25% for 4-fluoroaniline vs. up to 91% for the 2,3,4-trifluoro derivative) strongly suggest a superior cumulative yield profile when 100501-60-8 is employed as the intermediate [2].

lomefloxacin synthesis ionic liquid green chemistry one-pot synthesis overall yield

LogP as a Physicochemical Selectivity Marker: LogP 2.60 for 100501-60-8 Enables Predictable Organic-Phase Process Chemistry vs. Lower LogP Non-Fluorinated Analogs

The computed partition coefficient (LogP) of 100501-60-8 is 2.5989 [1], indicating moderate lipophilicity that facilitates efficient extraction into organic solvents such as dichloromethane and ethyl acetate during work-up procedures. For comparison, the unsubstituted analog diethyl 2-(anilinomethylene)malonate (CAS 54535-22-7, molecular formula C₁₄H₁₇NO₄, MW 263.29) lacks the three electronegative fluorine atoms and is predicted to have a lower LogP (~1.8–2.0 based on fragment-based estimation), while the 4-fluoro analog (CAS 26832-96-2, C₁₄H₁₆FNO₄, MW 281.28) has a single fluorine and intermediate lipophilicity [2]. The higher LogP of 100501-60-8 translates to more predictable and efficient liquid-liquid extraction recoveries in process-scale work-ups, reducing solvent volumes and cycle times. Additionally, computational drug-likeness predictions for this compound indicate Log Po/w of 1.72 and very high gastrointestinal absorption (96.258%), suggesting favorable physicochemical properties for any downstream biological evaluation of derivatives [3].

LogP lipophilicity solvent extraction process chemistry physicochemical property

Structural Differentiation: 2,3,4-Trifluorophenyl Substitution Pattern Yields 6,7,8-Trifluoroquinolone Core vs. Isomeric 2,4,6-Trifluorophenyl Pattern Producing a Fundamentally Different Heterocyclic Scaffold

The 2,3,4-trifluorophenyl substitution pattern in 100501-60-8 is regiochemically distinct from the isomeric 2,4,6-trifluorophenyl pattern found in diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4). Upon Gould–Jacobs cyclization, 100501-60-8 yields the 6,7,8-trifluoro-4-quinolone-3-carboxylate scaffold (CAS 79660-46-1), which is the direct precursor to lomefloxacin (1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and ofloxacin . The 2,4,6-trifluorophenyl analog (CAS 262609-07-4), in contrast, is a phenylmalonate rather than an anilinomethylene malonate—it lacks the enamine linkage and cannot undergo Gould–Jacobs cyclization to form a quinolone at all . This fundamental structural distinction means that these two trifluorophenyl-containing malonates are not synthetic equivalents: 100501-60-8 is specifically designed for quinolone antibiotic synthesis via the Gould–Jacobs pathway, while CAS 262609-07-4 serves entirely different synthetic purposes . Procuring the isomeric 2,4,6-trifluorophenyl malonate in place of 100501-60-8 would result in complete synthetic pathway failure .

regioisomeric differentiation fluorine substitution pattern quinolone regiochemistry structure-activity relationship

Physicochemical Property Profile: Melting Point ~85 °C and Organic Solvent Solubility of 100501-60-8 vs. 43–45 °C for Unsubstituted Analog — Implications for Isolation and Purification

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (100501-60-8) exhibits a melting point of approximately 85 °C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate [1]. In contrast, the unsubstituted phenyl analog diethyl 2-(anilinomethylene)malonate (CAS 54535-22-7) has a reported melting point of 43–45 °C (MW synthesis) or 48 °C (literature) [2][3]. The approximately 40 °C higher melting point of 100501-60-8 facilitates crystalline isolation directly from the reaction mixture with higher purity and fewer recrystallization steps. The 4-chlorophenyl analog (3d in the MDPI study) shows reported melting points of 76–80 °C, closer to but still lower than 100501-60-8, while the 4-fluorophenyl analog (3c) melts at 66–68 °C [2]. The elevated melting point of 100501-60-8, combined with its favorable organic-solvent solubility profile, enables straightforward purification by crystallization from ethanol or ethyl acetate/hexane mixtures, reducing purification costs and yield losses during intermediate isolation [1][2].

melting point solubility crystallization process chemistry intermediate isolation

Optimal Application Scenarios for Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (100501-60-8) Based on Quantitative Differentiation Evidence


Microwave-Assisted Process-Scale Synthesis of 6,7,8-Trifluoroquinolone Intermediates for Generic Fluoroquinolone API Manufacturing

Procurement of 100501-60-8 is optimal when the synthetic route employs microwave-assisted Gould–Jacobs cyclization to produce ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 79660-46-1). The demonstrated 85.7% cyclization yield in 25 minutes under microwave irradiation vs. 77% in 8 hours under conventional heating translates to significantly higher throughput, lower energy costs, and reduced thermal degradation. This scenario is particularly relevant for generic drug manufacturers producing lomefloxacin, ofloxacin, or marbofloxacin where the 6,7,8-trifluoroquinolone core is a mandatory intermediate. Alternative anilinomethylene malonates derived from 4-fluoroaniline or unsubstituted aniline cannot yield the correct trifluoro-substituted quinolone scaffold and are therefore synthetically invalid choices for this application .

Green Chemistry One-Pot Lomefloxacin Hydrochloride Production Using Ionic Liquid Technology

The demonstrated 58.4% overall yield for lomefloxacin hydrochloride in a one-pot ionic liquid protocol starting from the 2,3,4-trifluoroaniline/100501-60-8 pathway positions this compound as the optimal procurement choice for manufacturers seeking to implement solvent-minimized, EHS-compliant quinolone production. The one-pot procedure eliminates intermediate isolations, reduces volatile organic solvent usage, and shortens total synthesis time compared to traditional stepwise approaches. The 58.4% overall yield represents a benchmark against which alternative synthetic routes using different anilinomethylene malonate intermediates can be quantitatively compared. Given that the first-step condensation yield for the 2,3,4-trifluoro pathway can reach up to 91% vs. 15–25% for the 4-fluoro pathway , the cumulative multi-step yield advantage of the 100501-60-8 route is expected to be substantial under any process intensification scenario .

Medicinal Chemistry Campaigns Synthesizing 8-Fluoro Norfloxacin Derivatives and Related Fluoroquinolone Libraries for Antibacterial Screening

For medicinal chemistry programs synthesizing novel 8-fluoro norfloxacin derivatives—as exemplified by Sunduru et al. (2011) who used 100501-60-8 as the key intermediate for a series of 8-fluoro norfloxacin hybrids with 1,3,5-triazine and pyrimidine moieties evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae —this compound is the mandatory starting material. The 2,3,4-trifluorophenylamino motif ensures that the C-6, C-7, and C-8 positions of the resulting quinolone bear the correct fluorine substitution pattern. Substitution with any other anilinomethylene malonate would alter the fluorine placement on the quinolone core, producing a different compound series with distinct and unpredictable antibacterial activity. The high condensation yield and robust cyclization performance of 100501-60-8 also support efficient parallel library synthesis where intermediate consumption and cost-per-compound are critical procurement metrics .

Process Development and Scale-Up Studies for Eaton's Reagent-Mediated Quinolone Cyclization

The MDPI 2025 study demonstrated that Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) enables Gould–Jacobs cyclization of anilinomethylene malonates at 100 °C for 2 hours with an average yield of 60% across eight 4-substituted derivatives . While the 2,3,4-trifluoro compound 100501-60-8 was not among the specific substrates tested in that study, the demonstrated compatibility of trifluoromethyl-substituted (3b, CF₃, 40% MW yield / 62% EtOH yield) and fluoro-substituted (3c, F, 15% MW / 25% EtOH) anilinomethylene malonates with Eaton's reagent cyclization provides a class-level precedent for evaluating 100501-60-8 under these milder, more controlled acidic conditions as an alternative to high-temperature diphenyl ether protocols . Process development teams seeking to replace high-boiling solvents (diphenyl ether, Dowtherm) with Eaton's reagent for safety and work-up simplification should consider 100501-60-8 as a candidate substrate, with its favorable LogP (2.60) supporting straightforward product extraction from the methanesulfonic acid medium upon reaction completion.

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